表皮苷元

描述

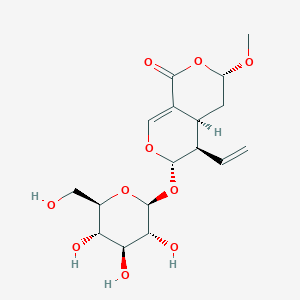

Epivogeloside is a product from Lonicera japonica . It is a secoiridoid glycoside and an iridoid glucoside . Its chemical name is (3S,4aS,5R,6S)-5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one .

Molecular Structure Analysis

The molecular formula of Epivogeloside is C17H24O10 . The molecular weight is 388.4 . The structure of Epivogeloside can be analyzed using various techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) .

Physical And Chemical Properties Analysis

Epivogeloside appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .

科学研究应用

碱性磷酸酶触发的组装增强抗癌作用

依托泊苷是一种靶向癌症的药物,过量使用会导致免疫抑制。一种涉及碱性磷酸酶触发的与水凝胶前体的组装的新策略增强了其抗癌功效。该方法有望在改善治疗效果的同时减少不良反应 (Kiran 等,2018 年)。

促红细胞生成素明胶水凝胶用于心脏修复

已研究了对心肌梗死 (MI) 使用促红细胞生成素明胶水凝胶药物输送系统 (DDS)。该 DDS 可减小梗死面积,改善左心室重塑和功能,并激活促存活信号和血管生成,而没有明显的副作用 (Kobayashi 等,2008 年)。

二氧化硅干凝胶的表面改性

用六甲基二硅氮烷 (HMDS) 对二氧化硅干凝胶薄膜的表面进行化学改性,可将其孔隙率降低约 15%。这一发现对生物医学应用具有重要意义,其中对材料孔隙率的精确控制至关重要 (Himcinschi 等,2002 年)。

增强抗癫痫药物的抗癫痫治疗

探索各种疗法的抗癫痫活性至关重要,包括抗癫痫药物和作用于新型分子靶点的药物。这些方法可以防止自发性癫痫发作,避免终身症状治疗 (Kaminski 等,2014 年)。

用于生发的侧柏叶

发现侧柏叶 (EP) 在促进生发方面有效。它增强了小鼠的生长期诱导,并调节 FGF-7 和 FGF-5,表明在皮肤病学中具有潜在应用 (Lee 等,2019 年)。

肠浒寡糖在衰老和高血糖中的作用

肠浒寡糖 (EPO) 在治疗衰老和糖尿病方面显示出前景,尤其是在老年患者中。它改善了葡萄糖代谢和血清活性,表明了一种用于糖尿病管理的新型天然药物 (Ouyang 等,2021 年)。

纳米载体递送系统

纳米载体系统,如包含阿周那糖苷 I (AG) 的系统,显示出降低毒性和提高实验模型中治疗效果的有效性,突出了其在人体应用中的潜力 (Tyagi 等,2005 年)。

安全和危害

作用机制

Target of Action

Epivogeloside is a secoiridoid glycoside and an iridoid glucoside . It is isolated from Lonicera japonica Thunb , a plant species known for its medicinal properties.

Mode of Action

It is known that secoiridoids, a class of compounds to which epivogeloside belongs, have been reported to possess various biological activities .

Biochemical Pathways

Secoiridoids like Epivogeloside have been reported to affect various biochemical pathways . For instance, they have shown neuritogenic activity in PC12h cells , a subclone of rat pheochromocytoma cells . This suggests that Epivogeloside may influence the biochemical pathways involved in neurite outgrowth .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Epivogeloside is currently unknown .

Result of Action

Epivogeloside has been reported to induce significant neurite outgrowth . Among the secoiridoids tested, Epivogeloside was found to be the most potent neuritogenic compound . This suggests that Epivogeloside may have potential therapeutic applications in the treatment of neurodegenerative diseases .

Action Environment

It is generally known that factors such as temperature, ph, and light can affect the stability and efficacy of many compounds .

属性

IUPAC Name |

(3S,4aS,5R,6S)-5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3/t7-,8+,10-,11+,12-,13+,14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYZRCGMIDUTKS-RJFLBQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H]2[C@H]([C@@H](OC=C2C(=O)O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epivogeloside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Epivogeloside and where is it found?

A1: Epivogeloside is a secoiridoid glycoside, a type of natural compound often found in plants. It has been identified in the flower buds of Lonicera japonica (commonly known as Japanese honeysuckle) [, ] and the leaves of Mitragyna speciosa (kratom) [].

Q2: What is the chemical structure of Epivogeloside?

A2: While the provided abstracts don't detail the spectroscopic data for Epivogeloside, they indicate it's a secoiridoid glycoside. This class of compounds typically features a glucose sugar molecule attached to a secoiridoid aglycone, which is a monoterpene derivative. For the exact structure and spectroscopic data, further research in chemical databases or specialized literature is recommended.

Q3: Are there efficient methods to isolate Epivogeloside?

A3: Yes, centrifugal partition chromatography (CPC) has proven to be a highly effective method for purifying Epivogeloside from Lonicera japonica. This technique offers advantages such as simplicity, speed, and high purity yields [].

Q4: Is Epivogeloside related to other compounds found in the same plants?

A4: Yes, Epivogeloside is often found alongside other related secoiridoids. For instance, in Lonicera japonica, it coexists with compounds like secologanic acid, vogeloside, 7-dehydrologanin, and secologanin dimethyl acetal []. Similarly, in Mitragyna speciosa, it's found with various alkaloids and other glycosides []. The presence of these related compounds suggests a shared biosynthetic pathway and potential synergistic activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[(2-di-i-propylphosphino]ethyl)amine](/img/structure/B174116.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B174118.png)

![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B174135.png)